molecular formula C25H50ClNO4 B12377800 Stearoyl-L-carnitine-d9 (chloride)

Stearoyl-L-carnitine-d9 (chloride)

Cat. No.: B12377800
M. Wt: 473.2 g/mol
InChI Key: YSVYWVPJJXVIFM-CYBATEEDSA-N
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Description

Stearoyl-L-carnitine-d9 (chloride) is a deuterium-labeled acylcarnitine with an 18-carbon saturated fatty acid chain (C18:0). It serves as a critical internal standard in lipidomics and metabolomics research, enabling precise quantification of endogenous acylcarnitines via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling (nine deuterium atoms) ensures minimal interference with natural isotopes, enhancing analytical accuracy . Structurally, it comprises L-carnitine esterified to stearic acid (C18:0), with a molecular formula of C₂₅H₄₁D₉ClNO₄ and a molecular weight of 473.18 g/mol . Its primary applications include metabolic disorder diagnostics, lipid trafficking studies, and drug discovery workflows requiring isotopic tracing .

Properties

Molecular Formula

C25H50ClNO4

Molecular Weight

473.2 g/mol

IUPAC Name

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3,3D3,4D3;

InChI Key

YSVYWVPJJXVIFM-CYBATEEDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-L-carnitine-d9 (chloride) involves the incorporation of deuterium into the Stearoyl-L-carnitine chloride molecule. This process typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of Stearoyl-L-carnitine-d9 (chloride) involves large-scale synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Stearoyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Stearoyl-L-carnitine-d9 (chloride) is used as a tracer in quantitative studies of drug metabolism and pharmacokinetics. The deuterium labeling allows for precise tracking of the compound in biological systems .

Biology: In biological research, Stearoyl-L-carnitine-d9 (chloride) is used to study the transport and metabolism of long-chain acylcarnitines. It helps in understanding the role of these compounds in cellular energy metabolism .

Medicine: The compound is used in medical research to investigate the effects of long-chain acylcarnitines on various physiological processes. It is also used to study the inhibition of glycine transporter 2 (GlyT2), which has implications for neurological disorders .

Industry: In the pharmaceutical industry, Stearoyl-L-carnitine-d9 (chloride) is used in the development of new drugs. Its deuterium labeling provides valuable information on the pharmacokinetics and metabolic stability of drug candidates .

Mechanism of Action

Stearoyl-L-carnitine-d9 (chloride) exerts its effects by inhibiting glycine transporter 2 (GlyT2). This inhibition reduces the reuptake of glycine, leading to increased glycine levels in the synaptic cleft. The elevated glycine levels enhance glycinergic neurotransmission, which can have various physiological effects . The molecular targets and pathways involved include the GlyT2 transporter and associated signaling pathways .

Comparison with Similar Compounds

Table 1: Key Characteristics of Selected Acylcarnitines

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Deuterium Labeling Purity Key Applications
Stearoyl-L-carnitine-d9 C18:0 C₂₅H₄₁D₉ClNO₄ 473.18 Yes (d9) >99% LC-MS/MS internal standard
Lauroyl-L-carnitine-d9 C12:0 C₁₉H₂₉D₉ClNO₄ 353.57 Yes (d9) >95% Absorption enhancer
Myristoyl-L-carnitine-d9 C14:0 C₂₁H₃₂D₉NO₄ 380.61 Yes (d9) ≥98% Metabolite profiling
Palmitoyl-L-carnitine (non-d9) C16:0 C₂₃H₄₆ClNO₄ 444.08 No ≥98% Mitochondrial β-oxidation studies
DL-Carnitine-d9 N/A C₇H₇D₉NO₃·Cl 206.72 Yes (d9) >95% Quantification of free carnitine

Key Observations :

  • Chain Length Impact : Longer chains (e.g., C18:0 vs. C12:0) increase hydrophobicity, reducing aqueous solubility. For example, Lauroyl-L-carnitine-d9 dissolves at 50 mg/mL in DMSO , while solubility data for stearoyl derivatives suggest lower miscibility in polar solvents .
  • Deuterium Labeling: Deuterated analogs (e.g., stearoyl-d9 vs. non-deuterated palmitoyl) avoid isotopic overlap in MS, improving quantification accuracy in complex biological matrices .
  • Functional Roles : Shorter chains (C12:0–C16:0) are associated with membrane transport and β-oxidation, whereas C18:0 derivatives may regulate lipid metabolism and insulin signaling .

Analytical and Stability Considerations

  • Stability: Stearoyl-L-carnitine-d9 requires storage at -20°C to prevent degradation, similar to Lauroyl-L-carnitine-d9 . Non-deuterated variants (e.g., palmitoyl) are more stable at room temperature but lack isotopic specificity .
  • Sensitivity in Detection: Deuterated compounds exhibit distinct fragmentation patterns in LC-MS/MS. For instance, stearoyl-d9 shows a mass shift of +9 Da compared to its non-deuterated counterpart, enabling unambiguous identification .

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